

An In-depth Technical Guide to 4''-Hydroxyisojasminin: Chemical Properties and Biological Context

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Compound of Interest

Compound Name: 4''-Hydroxyisojasminin

Cat. No.: B15593674

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This technical guide provides a comprehensive overview of the secoiridoid **4''-Hydroxyisojasminin**, focusing on its chemical identifiers. Due to the limited availability of research focused specifically on the isolated compound, this paper also explores the biological activities and experimental protocols associated with extracts from the *Jasminum* genus, where this compound is naturally found. Furthermore, a proposed signaling pathway is presented based on the known mechanisms of action of structurally related secoiridoids.

Chemical Identification

4''-Hydroxyisojasminin is a complex secoiridoid glycoside. A summary of its key chemical identifiers is presented in Table 1.

Identifier	Value	Source
CAS Number	135378-09-5	[1]
Molecular Formula	C26H38O13	[1]
Molecular Weight	558.6 g/mol	[1]
IUPAC Name	16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0 ^{6,10}]nonadec-1(19)-ene-2,13-dione	[1]
InChI	InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3	[1]
InChIKey	PYDQUAKPMYNFTL-UHFFFAOYSA-N	[1]
Canonical SMILES	CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C	[1]

Biological Activities of Host Plant Extracts

While specific biological data for **4"-Hydroxyisojasminin** is scarce, extracts of *Jasminum* species, known to contain this and other secoiridoids, have demonstrated various biological activities, including antioxidant and antimicrobial effects.

Extracts from various *Jasminum* species have been evaluated for their antioxidant potential, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as the concentration required to inhibit 50% of the DPPH radicals (IC₅₀).

Plant Extract	Solvent	Antioxidant Activity (IC ₅₀)	Source
<i>Jasminum auriculatum</i> (ethanolic)	Ethanol	Lower IC ₅₀ (higher activity) compared to other tested <i>Jasminum</i> species	[2]
<i>Jasminum grandiflorum</i> (methanolic)	Methanol	Better antioxidant activity than <i>Jasminum sambac</i> wild variety	[2][3]
<i>Jasminum sambac</i> cv. (ethanolic)	Ethanol	1300 µl of sample required for 50% DPPH reduction	[2][3][4]
<i>Jasminum mesnyi</i> (90% methanolic)	90% Methanol	IC ₅₀ = 25.27±0.6 µg/ml	[5]
<i>Jasminum mesnyi</i> (aqueous)	Water	IC ₅₀ = 71.84±0.06 µg/ml	[5]

The antimicrobial properties of *Jasminum* extracts have been tested against various pathogens. The minimum inhibitory concentration (MIC) is a common measure of efficacy.

Plant Extract	Test Organism	Antimicrobial Activity (MIC)	Source
Jasminum sambac (methanolic)	Staphylococcus aureus	3.25 mg/mL	[6]
Jasminum sambac (methanolic)	Streptococcus sanguinis	6.12 mg/mL	[6]
Jasminum sambac (methanolic)	Streptococcus sobrinus	6.12 mg/mL	[6]
Jasminum sambac (methanolic)	Candida albicans	25 mg/mL	[6]
Jasminum sambac essential oil	Candida albicans	26.04 ± 7.37 µg/mL	[7]
Jasminum sambac essential oil	Botrytis	72.92 ± 38.98 µg/mL	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are for the analysis of plant extracts and can be adapted for the study of isolated compounds like **4''-Hydroxyisojasminin**.

Objective: To determine the free radical scavenging activity of a sample.

Principle: DPPH is a stable free radical with a characteristic absorption at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Methodology:

- **Preparation of DPPH solution:** A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
- **Sample Preparation:** The plant extract or isolated compound is prepared in a series of concentrations.

- **Reaction:** A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control is prepared with the solvent instead of the sample.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- **IC50 Determination:** The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.^{[2][8]}

Objective: To qualitatively assess the antimicrobial activity of a sample.

Methodology:

- **Media Preparation:** A suitable agar medium (e.g., Mueller-Hinton Agar) is sterilized and poured into sterile Petri plates.
- **Inoculation:** The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
- **Well Creation:** Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
- **Sample Application:** A defined volume of the extract or compound solution is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
- **Incubation:** The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

- Observation: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Objective: To quantitatively determine the lowest concentration of a sample that inhibits the visible growth of a microorganism.

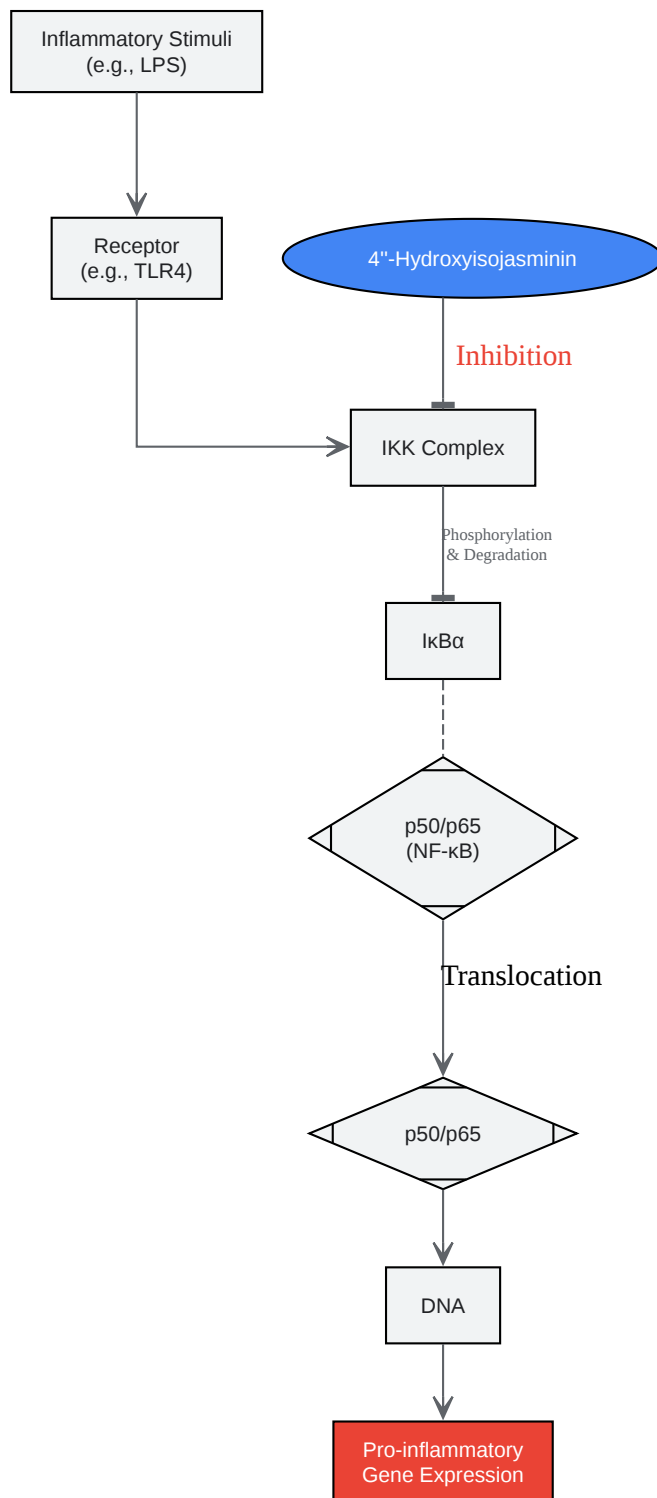
Methodology:

- Sample Dilution: A serial two-fold dilution of the sample is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Controls: A positive control (medium with inoculum, no sample) and a negative control (medium only) are included.
- Incubation: The microtiter plate is incubated under suitable conditions.
- Observation: The MIC is determined as the lowest concentration of the sample at which there is no visible growth (turbidity) of the microorganism.[7]

Proposed Signaling Pathway

Direct studies on the signaling pathways modulated by **4''-Hydroxyisojasminin** are not currently available. However, research on other secoiridoids, such as oleuropein and ligstroside aglycon, provides insights into potential mechanisms of action. These compounds have been shown to exert their anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, including the NF- κ B and AMPK/mTOR pathways.[9][10][11][12]

Based on this evidence, a hypothetical signaling pathway for **4''-Hydroxyisojasminin** is proposed below. It is postulated that **4''-Hydroxyisojasminin** may inhibit the activation of the NF- κ B pathway, a central regulator of inflammation.



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